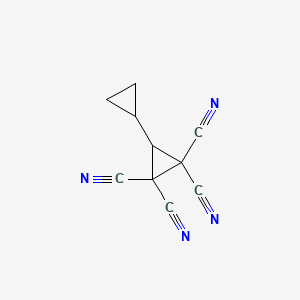![molecular formula C18H28N2O3 B14355457 5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate CAS No. 91318-69-3](/img/structure/B14355457.png)
5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azatricyclo[43103,8]decan-4-one;hydrate is a complex organic compound with the molecular formula C9H13NO1/2H2O It is a lactam, which is a cyclic amide, and is known for its non-planar cis-amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate involves several steps. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction typically requires a strong acid or base to facilitate the formation of the tricyclic structure. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the compound is achieved through techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the lactam group into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lactam nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted lactams .
Aplicaciones Científicas De Investigación
5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate involves its interaction with specific molecular targets. The lactam group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Azatricyclo[3.3.1.1(3,7)]decan-4-one: This compound has a similar tricyclic structure but differs in the position of the nitrogen atom.
3,5,7-Trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one:
Uniqueness
5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate is unique due to its non-planar cis-amide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying structure-activity relationships and developing new chemical entities .
Propiedades
Número CAS |
91318-69-3 |
|---|---|
Fórmula molecular |
C18H28N2O3 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
5-azatricyclo[4.3.1.03,8]decan-4-one;hydrate |
InChI |
InChI=1S/2C9H13NO.H2O/c2*11-9-8-3-5-1-6(8)4-7(2-5)10-9;/h2*5-8H,1-4H2,(H,10,11);1H2 |
Clave InChI |
PWUVPQXYHLRFCS-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1C(C2)C(=O)N3.C1C2CC3CC1C(C2)C(=O)N3.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
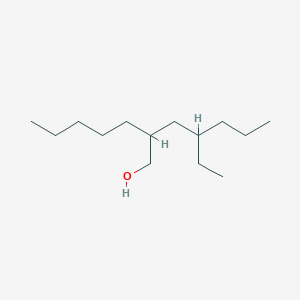
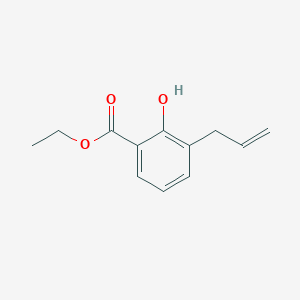
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)
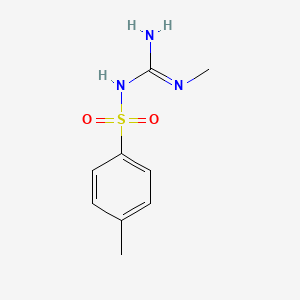
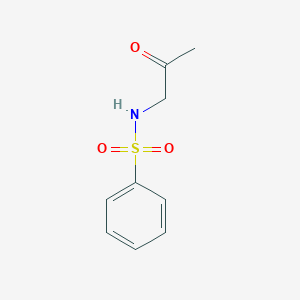
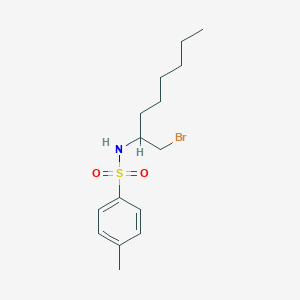
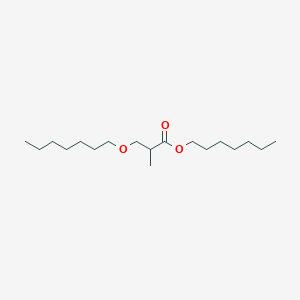
![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)
